molecular formula C9H18N2O B13214229 {6-Oxaspiro[4.5]decan-9-yl}hydrazine

{6-Oxaspiro[4.5]decan-9-yl}hydrazine

Cat. No.: B13214229
M. Wt: 170.25 g/mol
InChI Key: WQIIHXJLEVJENW-UHFFFAOYSA-N
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Description

{6-Oxaspiro[4.5]decan-9-yl}hydrazine is a valuable chemical intermediate designed for research and development purposes. This compound features a reactive hydrazine group attached to the 6-oxaspiro[4.5]decane scaffold, a structure recognized in medicinal chemistry for its utility as a synthetic building block. The core spirocyclic framework is shared with other well-characterized intermediates, such as 6-Oxaspiro[4.5]decan-9-one, which is explicitly cited in the literature as a key intermediate in the preparation of active pharmaceutical ingredients like Oliceridine Fumarate . The presence of the hydrazine functional group significantly expands its potential applications, making it a versatile precursor for the synthesis of various heterocycles, including pyrazoles and other nitrogen-containing compounds, or for use in conjugation strategies via carbonyl compounds. As a derivative of the 6-oxaspiro[4.5]decane structure, it is anticipated to share similar handling and storage requirements with its close analogues, which recommend storage sealed in dry conditions at 2-8°C . This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers are advised to consult the safety data sheet (SDS) prior to use and employ appropriate personal protective equipment (PPE).

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

6-oxaspiro[4.5]decan-9-ylhydrazine

InChI

InChI=1S/C9H18N2O/c10-11-8-3-6-12-9(7-8)4-1-2-5-9/h8,11H,1-7,10H2

InChI Key

WQIIHXJLEVJENW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(CCO2)NN

Origin of Product

United States

Synthetic Methodologies for the 6 Oxaspiro 4.5 Decane Core

Strategies for Constructing the 6-Oxaspiro[4.5]decane Ring System

The construction of the spirocyclic core is the foundational challenge in the synthesis of 6-oxaspiro[4.5]decane derivatives. Methodologies often focus on the efficient and controlled formation of the spirocenter, which joins the tetrahydropyran (B127337) ring and the cyclopentane (B165970) ring.

The creation of the spiroatom, the sole atom connecting the two rings, is a critical step that defines the spirocyclic architecture. thieme-connect.com A variety of synthetic protocols have been employed, with key strategies including rearrangement reactions, intramolecular alkylations, and cycloadditions. thieme-connect.com

One notable approach involves a tandem Prins/pinacol cascade reaction. This method utilizes a Lewis acid-catalyzed reaction between aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol to generate 8-oxaspiro[4.5]decan-1-one scaffolds. rsc.org This cascade process efficiently builds the spirocyclic framework in good yields and with high selectivity. rsc.org Another facile, one-pot method has been developed for constructing 6-oxa-spiro[4.5]decane skeletons by merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration reaction. nih.gov

Copper-catalyzed enantioselective carboetherification of alkenols represents another advanced strategy. This reaction forms two rings from acyclic starting materials, creating 5,6-spirocyclic ethers that contain a fully substituted chiral carbon center at the spiro position with high enantiomeric excess. nih.gov

Table 1: Selected Methodologies for Spirocenter Formation

Method Key Features Starting Materials Product Type
Tandem Prins/Pinacol Reaction Lewis acid-catalyzed cascade Aldehydes, 1-(4-hydroxybut-1-en-2-yl)cyclobutanol 8-Oxaspiro[4.5]decan-1-one
Ring-Opening/Oxygen Migration One-pot reaction Benzo[c]oxepines 6-Oxaspiro[4.5]decane

Ring-closing reactions are fundamental to forming either the tetrahydropyran or the carbocyclic ring of the oxaspirodecane system. Intramolecular cyclization is a common and powerful tool in this context. rsc.org For example, base-induced cyclization of intermediates derived from the reaction of a dihydrofuranone with lithiated methoxyallene (B81269) can produce a bicyclic enol ether, which is then converted into a spirocyclic ketone. thieme-connect.com

Furthermore, the synthesis of spiroketals, a related class of compounds, often relies on thermodynamically-controlled spiroketalization reactions. mskcc.org However, kinetically-controlled spiroketal-forming reactions are also being developed to provide systematic access to diverse stereoisomers. mskcc.org These methods often involve the cyclization of a hydroxy-ketone or a related precursor under acidic or basic conditions to form the spirocyclic ether linkage.

Controlling the three-dimensional arrangement of atoms is crucial, as the biological activity of spirocyclic compounds is often dependent on their stereochemistry. mskcc.orgresearchgate.net Significant research has focused on developing stereoselective syntheses of spiroketals and spiroethers. mskcc.orgbenthamscience.com

One strategy involves using a tether to control the stereochemical outcome during the formation of bis-spiroketals, allowing for the generation of remote stereocenters with a high degree of control. nih.gov For the synthesis of spiroketals, kinetically-controlled reactions, such as a methanol-induced spirocyclization of glycal epoxides, have been developed. researchgate.net This particular reaction proceeds with inversion of configuration at the anomeric carbon and does not depend on the thermodynamic stability of the final product. researchgate.net This contrasts with classical acid-catalyzed methods that typically yield the most thermodynamically stable stereoisomer. researchgate.netnih.gov

An efficient and stereocontrolled route to 1,6,9-trioxaspiro[4.5]decanes has been developed from D-glucose, demonstrating the use of chiral pool starting materials to achieve stereoselectivity. researchgate.net These approaches are critical for accessing specific enantiomers or diastereomers of complex spirocyclic systems.

Table 2: Comparison of Stereoselective Approaches

Approach Control Element Stereochemical Outcome Example System
Thermodynamic Control Acid-catalyzed equilibration Most stable isomer Spiroketalization
Kinetic Control Methanol-induced cyclization Inversion of configuration Glycal epoxides
Substrate Control Chiral pool starting materials Specific enantiomers D-glucose derived spiroketals

Precursors for the Introduction of the C9 Moiety

To synthesize {6-Oxaspiro[4.5]decan-9-yl}hydrazine, a functional group must be present at the C9 position that can be converted to a hydrazine (B178648) group. The most logical and versatile precursor for this purpose is a ketone at the C9 position.

6-Oxaspiro[4.5]decan-9-one is a key intermediate for the synthesis of the target hydrazine. Its preparation can be accomplished through various synthetic routes. While specific, detailed preparations of 6-Oxaspiro[4.5]decan-9-one are not extensively documented in broad literature, general methods for synthesizing spirocyclic ketones are applicable. These often involve the cyclization of a suitable acyclic precursor or the oxidation of the corresponding alcohol, 6-oxaspiro[4.5]decan-9-ol.

For instance, the synthesis of a related spirolactone, 6-methoxy-1-oxaspiro nih.govbenthamscience.comdeca-6,9-diene-8-one, was achieved from 3-(4-hydroxy-2-methoxyphenyl)propanoic acid using [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) as an oxidant. mdpi.com Such oxidative cyclization strategies can be adapted for the synthesis of related ketonic intermediates. General syntheses of 1-oxaspiro[4.5]decan-2-ones have also been reported, starting from 5-methylene-2(5H)-furanone, which could potentially be modified to produce the 9-keto isomer. acs.org

With the 6-Oxaspiro[4.5]decan-9-one precursor in hand, the final step is the conversion of the ketone functional group into a hydrazine. This is a standard transformation in organic synthesis.

The most direct method is the reaction of the ketone with hydrazine (N₂H₄) or hydrazine hydrate (B1144303). wikipedia.orggoogle.com This reaction initially forms a hydrazone, which is the nitrogen analog of a ketone. wikipedia.org The reaction is typically carried out in a solvent like ethanol (B145695) and can be catalyzed by acid. google.com

Reaction Scheme: Ketone to Hydrazone to Hydrazine

Hydrazone Formation: 6-Oxaspiro[4.5]decan-9-one reacts with hydrazine to form 6-Oxaspiro[4.5]decan-9-one hydrazone.

R₂C=O + N₂H₄ → R₂C=NNH₂ + H₂O wikipedia.org

Reduction to Hydrazine: The resulting hydrazone can then be reduced to the corresponding hydrazine, {6-Oxaspiro[4.5]decan-9-yl}hydrazine. A common method for this reduction is catalytic hydrogenation or using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, although care must be taken to avoid reduction of other parts of the molecule. The Wolff-Kishner reduction, which involves treating the hydrazone with a strong base at high temperatures, reduces the carbonyl group completely to a methylene (B1212753) group, and is therefore not suitable for isolating the hydrazine intermediate.

Alternatively, N,N-dimethylhydrazones can be used as intermediates. These are prepared from the ketone and unsymmetrical dimethylhydrazine and can undergo an exchange reaction with anhydrous hydrazine to yield the simple N-unsubstituted hydrazone, often in high purity. researchgate.net

Synthesis of 6 Oxaspiro 4.5 Decan 9 Yl Hydrazine

Direct Hydrazination Approaches

Direct methods for the synthesis of {6-Oxaspiro[4.5]decan-9-yl}hydrazine involve the introduction of the hydrazine (B178648) group in a single step from a suitable precursor. These approaches are often favored for their atom economy and straightforward nature.

Nucleophilic Substitution Reactions

Nucleophilic substitution offers a direct route to the target hydrazine. This strategy requires a precursor, such as 9-halo-6-oxaspiro[4.5]decane or an activated alcohol derivative (e.g., a tosylate or mesylate), which can be displaced by hydrazine. The reaction proceeds via an SN2 mechanism where hydrazine, acting as the nucleophile, attacks the electrophilic carbon at the 9-position of the spirocyclic ring, displacing a leaving group.

Reaction Scheme:

Substrate: 6-Oxaspiro[4.5]decan-9-ol is converted to a derivative with a good leaving group (e.g., -OTs, -OMs, -Br).

Nucleophile: Hydrazine hydrate (B1144303) (N₂H₄·H₂O) or anhydrous hydrazine.

Conditions: The reaction is typically performed in a polar aprotic solvent to facilitate the substitution. The use of excess hydrazine can help to minimize the formation of the di-substituted side product.

Precursor Reagent Typical Conditions Product
9-Bromo-6-oxaspiro[4.5]decaneHydrazine hydrateEthanol (B145695), reflux{6-Oxaspiro[4.5]decan-9-yl}hydrazine
6-Oxaspiro[4.5]decan-9-yl tosylateAnhydrous hydrazineAcetonitrile, 80 °C{6-Oxaspiro[4.5]decan-9-yl}hydrazine

Reductive Amination Strategies

Reductive amination, or more specifically reductive hydrazination, provides another direct pathway from the corresponding ketone, 6-Oxaspiro[4.5]decan-9-one. bldpharm.com This one-pot reaction involves the initial formation of a hydrazone intermediate in situ, which is then immediately reduced to the target hydrazine. This method avoids the isolation of the potentially unstable hydrazone.

Various reducing agents can be employed, with the choice depending on the substrate's functional group tolerance. A notable system involves the use of Borohydride (B1222165) Exchange Resin (BER) in conjunction with nickel acetate (B1210297) in methanol. koreascience.krresearchgate.net This system has been shown to be effective for the reductive amination of various ketones with hydrazine. koreascience.kr Recent advancements have also explored the use of imine reductases (IREDs) for biocatalytic reductive hydrazinations, offering a green chemistry approach. nih.gov Furthermore, nickel-catalyzed methods using hydrazine hydrate as both the nitrogen and hydrogen source have been developed for the synthesis of primary amines from ketones and could be adapted for this transformation. rsc.org

Key Steps:

Condensation of 6-Oxaspiro[4.5]decan-9-one with hydrazine to form the hydrazone.

Reduction of the C=N bond of the hydrazone.

Reducing System Key Features Reference Example
NaBH₃CNEffective under mildly acidic conditions required for imine formation.General reductive amination
BER-Ni(OAc)₂A convenient and less toxic alternative to cyanoborohydride methods. koreascience.krReductive amination of cyclohexanone. koreascience.kr
IRED BiocatalystEnzymatic, highly selective, and operates under mild conditions. nih.govReductive hydrazination of various carbonyls. nih.gov
Ni-catalyst/N₂H₄·H₂OUses hydrazine as both the nitrogen and hydrogen source. rsc.orgGeneral synthesis of primary amines. rsc.org

Indirect Synthetic Routes via Hydrazone Intermediates

Indirect routes involve the discrete formation and isolation of a hydrazone intermediate, which is subsequently reduced in a separate step to yield the final hydrazine product. This two-step approach allows for the purification of the intermediate, potentially leading to a purer final product.

Formation of 6-Oxaspiro[4.5]decan-9-one Hydrazone

The synthesis of the hydrazone is a standard condensation reaction between 6-Oxaspiro[4.5]decan-9-one and hydrazine. The reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.

Reaction Conditions:

Reactants: 6-Oxaspiro[4.5]decan-9-one and hydrazine hydrate or a hydrazine salt (e.g., hydrazine dihydrochloride).

Catalyst: A catalytic amount of acid (e.g., acetic acid).

Solvent: Typically an alcohol, such as ethanol or methanol.

Temperature: The reaction is often carried out at room temperature or with gentle heating.

Reduction of Hydrazone to Hydrazine Derivative

The isolated 6-Oxaspiro[4.5]decan-9-one hydrazone is then reduced to the corresponding hydrazine. A variety of reducing agents can accomplish this transformation of the C=N double bond. The choice of reagent is critical to ensure selective reduction without affecting other functional groups within the molecule. The Wharton reaction, for example, involves the hydrazine reduction of α,β-epoxy ketones to allylic alcohols, showcasing the utility of hydrazine in reduction processes, though this specific reaction is for a different transformation. acs.org

Reducing Agent Reaction Conditions Advantages/Disadvantages
Sodium Borohydride (NaBH₄)Methanol or ethanol, room temperatureMild, selective, but may be slow.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, 0 °C to refluxPowerful, but less selective and requires anhydrous conditions.
Catalytic HydrogenationH₂, Pd/C or Raney Ni catalyst, pressureClean, high-yielding, but requires specialized equipment.
CatecholboraneTHF, followed by hydrolysisMild and selective for the C=N bond.

Advanced Coupling Reactions for N-N Bond Formation within the Spirocyclic Context

While less common for the synthesis of simple hydrazines, modern catalytic methods for N-N bond formation represent a frontier in synthetic chemistry. chemrxiv.orgchemrxiv.org These methods could potentially be adapted to form the {6-Oxaspiro[4.5]decan-9-yl}hydrazine derivative, for instance, by coupling {6-Oxaspiro[4.5]decan-9-yl}amine with a nitrogen source.

These reactions often employ transition metal catalysts (e.g., copper or iron) to facilitate the coupling of an amine with an aminating agent. chemrxiv.org For example, research has shown that N-N bond formation from amines can be achieved through proton/electron transfer using base and oxidant combinations, with Lewis acid catalysts like FeCl₃ overcoming kinetic limitations. chemrxiv.orgchemrxiv.org Such approaches offer novel retrosynthetic disconnections but would require significant optimization for the specific spirocyclic substrate. The development of catalytic methods for constructing nitrogen-containing spirocyclic scaffolds is an active area of research. nih.govresearchgate.netacs.org

Electrophilic Amination

Electrophilic amination of carbonyl compounds presents a direct and atom-economical route to α-amino and α-hydrazino ketones. This strategy involves the reaction of a ketone enolate with an electrophilic nitrogen source. For the synthesis of {6-Oxaspiro[4.5]decan-9-yl}hydrazine, the starting material would be 6-oxaspiro[4.5]decan-9-one. The reaction can be catalyzed by a chiral metal complex to achieve enantioselectivity, which is often crucial for pharmaceutical applications. acs.org

A plausible approach involves the use of a dinuclear zinc-ProPhenol catalyst with an azodicarboxylate, such as di-tert-butyl azodicarboxylate (DBAD), as the electrophilic nitrogen source. acs.org This method has been successfully applied to a variety of α-branched ketones. The reaction proceeds under mild conditions and can be run on a gram scale. acs.org The resulting hydrazine product would be a protected derivative, which can then be deprotected to yield the target hydrazine.

Table 1: Representative Examples of Electrophilic Hydrazination of α-Branched Ketones

EntryKetone SubstrateReagentCatalystProduct Yield (%)Enantiomeric Excess (%)
12-methyl-1-phenylpropan-1-oneDi-tert-butyl azodicarboxylateDinuclear zinc-ProPhenol complex9598
22-methyl-1-(4-methoxyphenyl)propan-1-oneDi-tert-butyl azodicarboxylateDinuclear zinc-ProPhenol complex9297
32-methyl-1-(thiophen-2-yl)propan-1-oneDi-tert-butyl azodicarboxylateDinuclear zinc-ProPhenol complex8895

Data in this table is representative of the cited methodology and not specific to the synthesis of {6-Oxaspiro[4.5]decan-9-yl}hydrazine.

Metal-Catalyzed N-N Cross-Coupling

Metal-catalyzed N-N cross-coupling has emerged as a powerful tool for the construction of hydrazine derivatives. nih.govacs.org This approach would likely involve a two-step sequence starting from 6-oxaspiro[4.5]decan-9-one. First, the ketone would be converted to the corresponding amine, {6-Oxaspiro[4.5]decan-9-yl}amine, through reductive amination. Subsequently, this amine would undergo a cross-coupling reaction with a suitable nitrogen-containing coupling partner.

Recent advancements have demonstrated the efficacy of nickel-catalyzed N-N cross-coupling of amines with O-benzoylated hydroxamates to furnish hydrazides. nih.gov This method is notable for its compatibility with a broad range of aryl and aliphatic amines, including secondary aliphatic amines. nih.gov The resulting hydrazide can then be hydrolyzed to afford the desired hydrazine. The intermediacy of electrophilic Ni-stabilized acyl nitrenoids is implicated in this transformation. organic-chemistry.org

Table 2: Examples of Nickel-Catalyzed N-N Cross-Coupling of Amines

EntryAmine SubstrateCoupling PartnerCatalyst SystemProduct Yield (%)
1AnilineN-pivaloyloxy-2-phenylacetamideNi(acac)₂ / bipyridine81
2BenzylamineN-pivaloyloxy-2-phenylacetamideNi(acac)₂ / bipyridine75
3PiperidineN-pivaloyloxy-2-phenylacetamideNi(acac)₂ / bipyridine68

Data in this table is representative of the cited methodology and not specific to the synthesis of {6-Oxaspiro[4.5]decan-9-yl}hydrazine.

Aza-Lossen Rearrangement Methodologies

The aza-Lossen rearrangement provides a versatile and broadly applicable method for converting amines into complex hydrazine derivatives under mild conditions. acs.orgnih.govorganic-chemistry.org Similar to the metal-catalyzed approach, this synthesis would commence with the conversion of 6-oxaspiro[4.5]decan-9-one to {6-Oxaspiro[4.5]decan-9-yl}amine.

The amine is then reacted with an N-hydroxyurea derivative, which, upon activation, undergoes an aza-Lossen rearrangement to generate a reactive N-isocyanate intermediate. acs.org This intermediate can then be trapped by a nucleophile, such as an amine or alcohol, to yield a variety of hydrazine derivatives, including semicarbazides and hydrazides. This method is advantageous as it avoids the use of hazardous reagents and allows for the chemoselective formation of N-N bonds. acs.orgresearchgate.net

Table 3: Synthesis of Hydrazine Derivatives via Aza-Lossen Rearrangement

EntryAmine SubstrateN-hydroxyurea DerivativeActivating AgentProductYield (%)
1BenzylamineN-hydroxy-N'-phenylureaDiphenyl carbonateN-benzyl-N'-phenylsemicarbazide85
2CyclohexylamineN-hydroxy-N'-methylureaDi-tert-butyl dicarbonateN-cyclohexyl-N'-methylsemicarbazide78
3AnilineN-hydroxy-N'-benzylureaPhosgeneN-phenyl-N'-benzylsemicarbazide90

Data in this table is representative of the cited methodology and not specific to the synthesis of {6-Oxaspiro[4.5]decan-9-yl}hydrazine.

Reaction Chemistry and Transformational Potential of 6 Oxaspiro 4.5 Decan 9 Yl Hydrazine

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in {6-Oxaspiro[4.5]decan-9-yl}hydrazine is the primary center of its reactivity. This functional group can participate in a variety of chemical transformations, including nucleophilic, condensation, and cyclization reactions, which are fundamental to its role in synthetic organic chemistry.

The lone pair of electrons on the terminal nitrogen atom of the hydrazine moiety makes it a potent nucleophile. This nucleophilicity allows it to react with a wide range of electrophilic reagents. For instance, it can attack carbonyl carbons, activated double bonds, and alkyl halides. These initial nucleophilic additions are often the first step in more complex reaction sequences that lead to the formation of stable heterocyclic rings. The spirocyclic framework can influence the stereochemical outcome of these reactions, offering possibilities for the synthesis of chiral molecules.

A key reaction of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. In the case of {6-Oxaspiro[4.5]decan-9-yl}hydrazine, this reaction would involve the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting {6-Oxaspiro[4.5]decan-9-yl}hydrazones are stable intermediates that can be isolated or used in situ for subsequent cyclization reactions. The formation of these hydrazones is a critical step in the synthesis of many nitrogen-containing heterocycles.

The bifunctional nature of the hydrazine moiety, possessing two nucleophilic nitrogen atoms, is central to its utility in cyclization reactions. After an initial reaction with a suitable substrate, the second nitrogen atom can participate in an intramolecular cyclization to form a stable heterocyclic ring. A documented example of such a reaction involves a derivative, [9-(prop-2-en-1-yl)-6-oxaspiro[4.5]decan-9-yl]hydrazine, which undergoes a cyclization reaction with 3-dimethylaminoacrolein to form a pyrazole (B372694) derivative google.com. This demonstrates the capability of the hydrazine group attached to the 6-oxaspiro[4.5]decane scaffold to participate in the formation of heterocyclic systems google.com. This reactivity is foundational for the synthesis of various fused and spiro-heterocyclic compounds.

Formation of Novel Heterocyclic Systems

The reactivity of {6-Oxaspiro[4.5]decan-9-yl}hydrazine serves as a gateway to the synthesis of diverse and complex heterocyclic structures. Of particular interest is its potential application in the preparation of pyrano[2,3-c]pyrazole and pyridazine (B1198779) derivatives, which are known for their varied biological activities.

The synthesis of pyrano[2,3-c]pyrazoles often involves a multi-component reaction strategy. A common approach includes the reaction of a hydrazine derivative, a β-ketoester (such as ethyl acetoacetate), an aldehyde, and a source of cyanide (like malononitrile). In this context, {6-Oxaspiro[4.5]decan-9-yl}hydrazine would first react with the β-ketoester to form a pyrazolone (B3327878) intermediate. This intermediate can then undergo a Knoevenagel condensation with an aldehyde, followed by a Michael addition with malononitrile and a final cyclization to yield the pyrano[2,3-c]pyrazole core. The resulting molecule would feature the 6-oxaspiro[4.5]decane moiety fused to the pyrazole part of the heterocyclic system.

While specific examples utilizing {6-Oxaspiro[4.5]decan-9-yl}hydrazine are not extensively documented in readily available literature, the general synthetic routes for pyrano[2,3-c]pyrazoles strongly support its potential as a key building block. The reaction of a related derivative, [9-(prop-2-en-1-yl)-6-oxaspiro[4.5]decan-9-yl]hydrazine, to form a pyrazole highlights the feasibility of such cyclizations google.com.

Table 1: Representative Reaction for the Formation of a Pyrazole Derivative

Reactant 1Reactant 2ProductSolventConditionsReference
[9-(prop-2-en-1-yl)-6-oxaspiro[4.5]decan-9-yl]hydrazine3-dimethylaminoacroleinPyrazole derivativei-PrOHReflux google.com

Pyridazine derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route to pyridazines involves the condensation of a hydrazine with a 1,4-dicarbonyl compound. Therefore, {6-Oxaspiro[4.5]decan-9-yl}hydrazine could be reacted with various 1,4-dicarbonyl compounds, such as γ-diketones, γ-ketoesters, or γ-ketoacids, to construct the pyridazine ring. The reaction proceeds through the formation of a dihydrazone intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (if possible) to yield the pyridazine derivative. The resulting products would be novel spiro-pyridazines, incorporating the 6-oxaspiro[4.5]decane framework.

Triazole Formation

There is no specific information available in the public domain detailing the reaction of {6-Oxaspiro[4.5]decan-9-yl}hydrazine to form triazole rings. The formation of triazoles from hydrazine derivatives is a well-established synthetic route, typically involving reaction with compounds containing a dicarbonyl or a related functional group, followed by cyclization. However, no studies have been found that apply this methodology to {6-Oxaspiro[4.5]decan-9-yl}hydrazine or document the resulting triazole derivatives.

Other Annulated and Fused Systems

Similarly, the synthesis of other annulated and fused ring systems originating from {6-Oxaspiro[4.5]decan-9-yl}hydrazine is not described in the current body of scientific literature. The construction of such bicyclic or polycyclic systems would likely involve multi-step synthetic sequences, for which no examples involving this specific spirocyclic hydrazine have been reported.

Derivatization and Functionalization Strategies

The functionalization of the hydrazine moiety in {6-Oxaspiro[4.5]decan-9-yl}hydrazine is a critical aspect of its potential utility as a synthetic building block. However, specific examples of such derivatizations are not available.

Acylation and Sulfonylation of the Hydrazine Moiety

No published research specifically addresses the acylation or sulfonylation of {6-Oxaspiro[4.5]decan-9-yl}hydrazine. While these are common reactions for hydrazines, leading to the formation of stable hydrazides and sulfonohydrazides respectively, the reaction conditions, yields, and properties of the resulting products for this particular compound have not been documented.

Alkylation and Arylation Reactions

Information regarding the alkylation and arylation of {6-Oxaspiro[4.5]decan-9-yl}hydrazine is also absent from the available literature. These reactions would lead to the formation of substituted hydrazine derivatives, but no specific methods or outcomes for this substrate have been described.

Preparation of Hydrazone Derivatives for Further Transformations

The condensation of hydrazines with aldehydes and ketones to form hydrazones is a fundamental reaction. While it can be presumed that {6-Oxaspiro[4.5]decan-9-yl}hydrazine would undergo such reactions, there are no specific studies detailing the synthesis of its hydrazone derivatives or their subsequent transformations.

Applications in Advanced Chemical Synthesis and Material Science

{6-Oxaspiro[4.5]decan-9-yl}hydrazine as a Building Block for Complex Molecules

The distinct structural features of {6-Oxaspiro[4.5]decan-9-yl}hydrazine, namely the spiro center and the nucleophilic hydrazine (B178648) group, position it as a valuable starting material for the synthesis of intricate molecular architectures. The spirocyclic core imparts conformational rigidity and a defined spatial arrangement of substituents, which is a desirable characteristic in the design of biologically active compounds and functional materials.

The hydrazine functional group is a versatile handle for a wide array of chemical transformations. It can readily react with carbonyl compounds such as aldehydes and ketones to form hydrazones, which can then be subjected to further reactions like cyclizations or reductions. For instance, the reaction of spiro-ketones with hydrazine hydrate (B1144303) is a key step in the synthesis of novel spiro-pyrrolopyridazine systems, which are of interest in drug discovery. figshare.com

A notable application of a derivative of this compound, [9-(prop-2-en-1-yl)-6-oxaspiro[4.5]decan-9-yl]hydrazine, is its use as an intermediate in the synthesis of opioid receptor ligands. In this context, the spirocyclic hydrazine serves as a core structure onto which other molecular fragments are appended to achieve the desired pharmacological profile. The synthesis involves the reaction of the hydrazine with other reagents to build a more complex molecule that can interact with biological targets.

Furthermore, the hydrazine moiety can participate in the formation of various heterocyclic rings, which are prevalent in many pharmaceutical and agrochemical compounds. researchgate.net For example, hydrazines are key precursors for the synthesis of pyridazines, triazoles, and other nitrogen-containing heterocycles. mdpi.comrsc.org The reaction of spiro[cycloalkane]pyridazinones with hydrazine is a method to introduce further nitrogen heterocycles, leading to novel ring systems. mdpi.com

The table below summarizes the potential of {6-Oxaspiro[4.5]decan-9-yl}hydrazine as a building block for various classes of complex molecules.

Class of Complex MoleculeSynthetic Utility of {6-Oxaspiro[4.5]decan-9-yl}hydrazinePotential Applications
Spiro-heterocyclesServes as a precursor to spiro-fused pyridazines, pyrazoles, and triazoles.Pharmaceuticals, Agrochemicals
Biologically Active LigandsActs as a rigid scaffold for the synthesis of receptor ligands.Drug Discovery
Complex Natural Product AnaloguesCan be incorporated into synthetic routes to mimic spirocyclic motifs found in nature.Medicinal Chemistry

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.

Hydrazine derivatives are valuable components in MCRs for the synthesis of a variety of heterocyclic compounds. researchgate.net Given the structure of {6-Oxaspiro[4.5]decan-9-yl}hydrazine, it can be envisioned as a key participant in MCRs. For instance, it could react with a β-ketoester and an aldehyde in a one-pot synthesis to generate highly substituted pyrazole (B372694) derivatives, a common motif in medicinal chemistry. beilstein-journals.org

One plausible MCR involving a precursor to {6-Oxaspiro[4.5]decan-9-yl}hydrazine (the corresponding spiroketone) is the synthesis of spiro pyranopyrazole derivatives. Such reactions can proceed through a one-pot, four-component reaction of a hydrazine, a dialkyl acetylenedicarboxylate (B1228247), an isatin, and malononitrile. mdpi.com The initial formation of a pyrazolone (B3327878) from the hydrazine and acetylenedicarboxylate is followed by a Knoevenagel condensation and subsequent cyclization to yield the complex spiro-heterocycle.

The potential of {6-Oxaspiro[4.5]decan-9-yl}hydrazine in MCRs is highlighted in the following table, which outlines a hypothetical MCR.

Reactant 1Reactant 2Reactant 3Product Class
{6-Oxaspiro[4.5]decan-9-yl}hydrazineAldehydeIsocyanideSpiro-fused Tetrazole Derivatives
{6-Oxaspiro[4.5]decan-9-yl}hydrazineβ-DiketoneMalononitrileSpiro-fused Pyridine Derivatives

Precursor for Advanced Materials and Functional Molecules

Spiro compounds are of growing interest in materials science due to their unique structural properties that can give rise to materials with novel optical, electronic, and thermal characteristics. The rigid and non-planar nature of the spirocyclic core in {6-Oxaspiro[4.5]decan-9-yl}hydrazine can be exploited to create materials with specific functionalities.

For example, spiro-functionalized molecules have been investigated for applications in organic light-emitting diodes (OLEDs). The spiro center can be used to create a three-dimensional structure that prevents intermolecular aggregation, which can improve the efficiency and stability of the device. While direct applications of {6-Oxaspiro[4.5]decan-9-yl}hydrazine in this area are not yet reported, its structural motif is relevant to the design of new materials.

Furthermore, the hydrazine group can be used to polymerize or functionalize materials. For instance, it can react with di-aldehydes or di-ketones to form polyhydrazones, which are a class of polymers known for their thermal stability and chelating properties. The incorporation of the 6-oxaspiro[4.5]decane unit into a polymer backbone could lead to materials with unique solubility and morphological properties.

The potential applications of {6-Oxaspiro[4.5]decan-9-yl}hydrazine as a precursor for advanced materials are summarized below.

Material TypeRole of {6-Oxaspiro[4.5]decan-9-yl}hydrazinePotential Properties
Spiro-polymersMonomer unit for polymerization.Enhanced thermal stability, specific solubility.
Functional DyesCore structure for chromophores.Unique photophysical properties.
Organic SemiconductorsBuilding block for charge-transporting molecules.Improved morphological stability in thin films.

Green Chemistry Perspectives in the Synthesis and Application of the Compound

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of {6-Oxaspiro[4.5]decan-9-yl}hydrazine can be viewed through this lens.

The synthesis of heterocyclic compounds, a major application of hydrazines, is an area where green chemistry has made significant inroads. For example, the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) has been reported for the synthesis of spiro-heterocycles. mdpi.com Microwave-assisted organic synthesis is another green technique that can accelerate reaction rates and improve yields in the synthesis of spiro compounds, often with reduced solvent usage. nih.gov

Mechanochemical methods, which involve grinding solid reactants together, can also offer a solvent-free route to biologically active spiro-heterocycles. envirobiotechjournals.com The application of such methods to the synthesis of derivatives of {6-Oxaspiro[4.5]decan-9-yl}hydrazine could significantly improve the environmental footprint of these processes.

The use of organocatalysts, instead of traditional metal-based catalysts, is another green approach that can be applied to reactions involving hydrazine derivatives. researchgate.net These catalysts are often less toxic and more sustainable.

The following table outlines some green chemistry principles and their potential application to the synthesis and use of {6-Oxaspiro[4.5]decan-9-yl}hydrazine.

Green Chemistry PrincipleApplication in the Context of {6-Oxaspiro[4.5]decan-9-yl}hydrazine
Use of Safer SolventsEmploying water, PEG, or ionic liquids in derivatization reactions.
Energy EfficiencyUtilizing microwave irradiation to reduce reaction times and energy consumption.
CatalysisUsing recyclable organocatalysts or biocatalysts for transformations.
Atom EconomyDesigning MCRs that incorporate most of the atoms from the reactants into the final product.
Waste PreventionAdopting solvent-free mechanochemical synthesis methods.

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